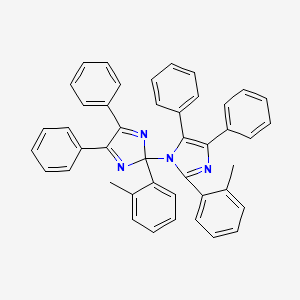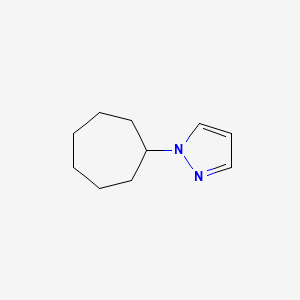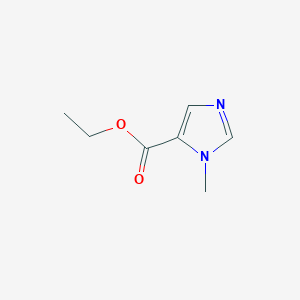
1-甲基-1H-咪唑-5-羧酸乙酯
描述
ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, agrochemicals, and other functional materials
未来方向
Based on the deepening understanding of molecular targets and actions, new imidazole derivatives are being investigated as potentially improved sedative-hypnotics or for use as highly selective inhibitors of adrenal steroid synthesis . This suggests that Ethyl 1-Methyl-1H-imidazole-5-carboxylate and similar compounds may have potential for future research and development.
生化分析
Biochemical Properties
Ethyl 1-Methyl-1H-imidazole-5-carboxylate is known to interact with several enzymes and proteins, influencing various biochemical reactions. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. Ethyl 1-Methyl-1H-imidazole-5-carboxylate can act as an inhibitor of these enzymes, affecting their catalytic activity. Additionally, this compound has been observed to form coordination complexes with metal ions, such as cobalt (Co2+), which can inhibit photosynthetic electron flow and ATP synthesis .
Cellular Effects
Ethyl 1-Methyl-1H-imidazole-5-carboxylate has been shown to impact various cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other compounds within the cell, potentially leading to changes in cellular function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-Methyl-1H-imidazole-5-carboxylate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, such as cytochrome P450, inhibiting their activity. This inhibition can result from the formation of coordination complexes with metal ions, which disrupts the enzyme’s catalytic function. Additionally, Ethyl 1-Methyl-1H-imidazole-5-carboxylate can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-Methyl-1H-imidazole-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Ethyl 1-Methyl-1H-imidazole-5-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of Ethyl 1-Methyl-1H-imidazole-5-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence enzyme activity and cellular metabolism. At higher doses, Ethyl 1-Methyl-1H-imidazole-5-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent accumulation of toxic metabolites .
Metabolic Pathways
Ethyl 1-Methyl-1H-imidazole-5-carboxylate is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s interaction with metal ions, such as cobalt, can also affect metabolic pathways related to photosynthesis and ATP synthesis .
Transport and Distribution
Within cells and tissues, Ethyl 1-Methyl-1H-imidazole-5-carboxylate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, Ethyl 1-Methyl-1H-imidazole-5-carboxylate can accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments .
Subcellular Localization
Ethyl 1-Methyl-1H-imidazole-5-carboxylate exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 1-Methyl-1H-imidazole-5-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with ethyl glyoxalate in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole compound .
Industrial Production Methods
Industrial production of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different substituted imidazoles.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and other derivatives depending on the specific reaction conditions and reagents used .
作用机制
The mechanism of action of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE can be compared with other similar compounds such as:
Ethyl 1H-imidazole-1-carboxylate: Similar in structure but lacks the methyl group at the 1-position.
Methyl 1H-imidazole-1-carboxylate: Similar but has a methyl ester group instead of an ethyl ester.
1-Methylimidazole: Lacks the carboxylate group, making it less versatile in certain applications
These comparisons highlight the unique structural features of ETHYL 1-METHYLIMIDAZOLE-5-CARBOXYLATE, which contribute to its specific reactivity and applications.
属性
IUPAC Name |
ethyl 3-methylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-5-9(6)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPYAGWNEMVIJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596432 | |
| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66787-70-0 | |
| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66787-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


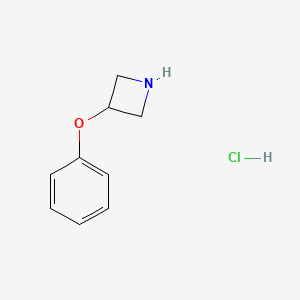

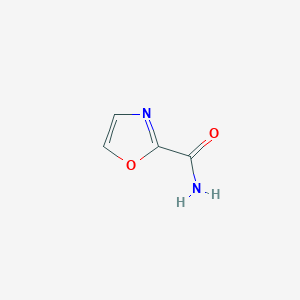

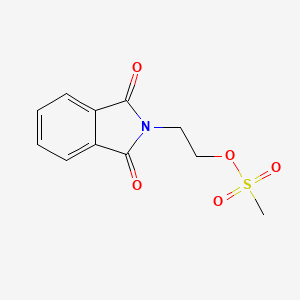
![[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B1358284.png)
![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 2-methylprop-2-enoate](/img/structure/B1358287.png)
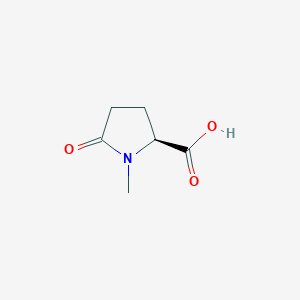


![(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate](/img/structure/B1358295.png)
